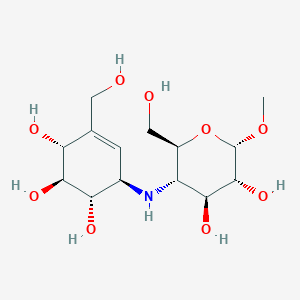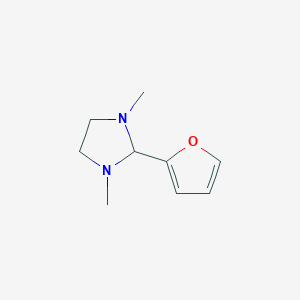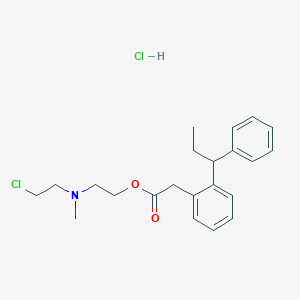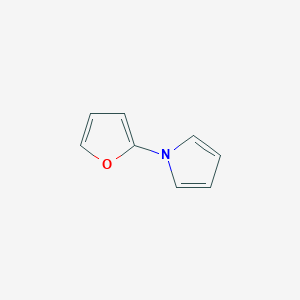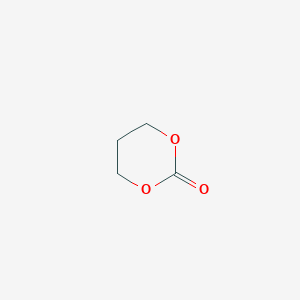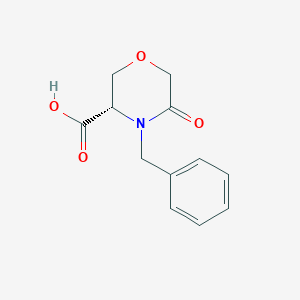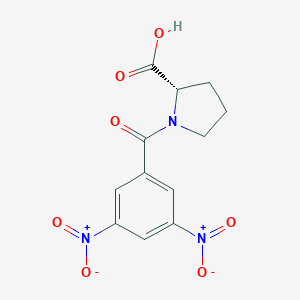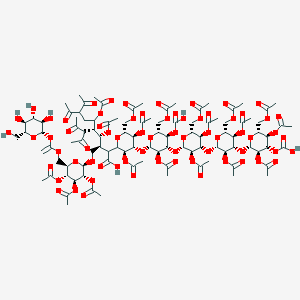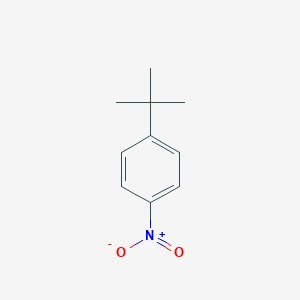
Isoquinoline-6-carbonitrile
Vue d'ensemble
Description
Isoquinoline-6-carbonitrile is a useful research compound. Its molecular formula is C10H6N2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse des quinoléines
Isoquinoline-6-carbonitrile peut être utilisé dans la synthèse des quinoléines . Les quinoléines sont des composés importants en raison de leur variété d'applications en médecine, en chimie organique synthétique et en chimie industrielle . La synthèse des quinoléines a connu des avancées récentes, les attentes de la société poussant les chimistes à produire des procédés chimiques plus écologiques et plus durables .
Effets neuroprotecteurs
La recherche a montré que les alcaloïdes isoquinoléiques, qui comprennent l'this compound, ont des effets neuroprotecteurs . Ces effets sont particulièrement pertinents dans le traitement des maladies neurodégénératives telles que l'ischémie cérébrale, la maladie d'Alzheimer et la maladie de Parkinson . Les effets neuroprotecteurs des alcaloïdes isoquinoléiques peuvent atténuer les symptômes et améliorer le pronostic de ces maladies .
Traitement de l'ischémie cérébrale
This compound peut être utilisé dans le traitement de l'ischémie cérébrale . L'ischémie cérébrale survient lorsque le flux sanguin vers le cerveau est réduit, ce qui peut entraîner des dommages importants. Les effets neuroprotecteurs des alcaloïdes isoquinoléiques peuvent contribuer à atténuer ces dommages .
Traitement de la maladie d'Alzheimer
La maladie d'Alzheimer est un autre domaine où l'this compound pourrait potentiellement être appliquée . Les effets neuroprotecteurs des alcaloïdes isoquinoléiques peuvent contribuer à protéger les neurones des lésions et de l'apoptose, qui sont des caractéristiques pathologiques courantes de la maladie d'Alzheimer
Safety and Hazards
Orientations Futures
Isoquinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a vital role in drug discovery and medicinal chemistry . Therefore, the future directions of Isoquinoline-6-carbonitrile could involve further exploration of its potential applications in these areas.
Mécanisme D'action
Target of Action
Isoquinoline-6-carbonitrile is a derivative of isoquinoline, a nitrogen-containing bicyclic compound . Isoquinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, antimicrobial, anticancer, and anti-inflammatory effects . .
Mode of Action
Isoquinoline derivatives are known to interact with various targets, leading to changes in cellular processes . For instance, some isoquinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase .
Biochemical Pathways
Isoquinoline alkaloids, including this compound, are synthesized from a tyrosine decarboxylated precursor (tyramine or dopamine), which is condensed with a second precursor to form a specific scaffold . The basic pathway of biosynthesis from norcoclaurine to reticuline is common to all isoquinoline alkaloid-producing plants .
Pharmacokinetics
A related compound, a quinoline-6-carbonitrile-based inhibitor of cdk8/19 mediator kinase, has been reported to have good oral bioavailability and a strong tumor-enrichment pharmacokinetic profile .
Result of Action
Isoquinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, antimicrobial, anticancer, and anti-inflammatory effects .
Action Environment
It is known that the compound should be stored in a sealed, dry environment at room temperature .
Analyse Biochimique
Biochemical Properties
Isoquinoline derivatives are known to interact with various enzymes and proteins . The nature of these interactions can vary widely, depending on the specific functional groups present in the isoquinoline derivative.
Molecular Mechanism
Isoquinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Isoquinoline alkaloids are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Propriétés
IUPAC Name |
isoquinoline-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSWGUBEMVRKQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630856 | |
| Record name | Isoquinoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106778-42-1 | |
| Record name | Isoquinoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | isoquinoline-6-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches to Isoquinoline-6-carbonitrile derivatives?
A: Recent research highlights the use of copper(I)-catalyzed reactions for synthesizing specific this compound derivatives. For example, reacting 2-(o-bromophenyl)-dihydroimidazoles with malononitrile in the presence of a copper(I) catalyst yields 5-Amino-2,3-dihydroimidazo[2,1-a]isoquinoline-6-carbonitriles [, ]. Similarly, using 2-(o-bromophenyl)-tetrahydropyrimidines as starting materials leads to the formation of 6-Amino-3,4-dihydro-2H-pyrimido[2,1a]isoquinoline-7-carbonitriles under the same reaction conditions [, ].
Q2: How does the reactivity of this compound derivatives vary with substituents?
A: Studies on imidazo[2,1-a]isoquinoline, [, , ]triazolo[5,1-a]isoquinoline, [, , ]triazolo[3,4-a]isoquinoline, and tetrazolo[5,1-a]isoquinoline analogs, all containing the this compound core, reveal interesting reactivity patterns []. For instance, benzene ring nitration and radical bromination of substituent methyl groups on these tricyclic systems display distinct positional selectivity depending on the specific heterocycle fused to the this compound core.
Q3: Can you provide an example of an unexpected reaction outcome observed with this compound derivatives?
A: In one study [], the oxidation of 5-bromomethyl-2-methyl[1,2,4]triazolo[5,1-a]this compound did not yield the expected aldehyde. Instead, the reaction directly formed 5,6-dihydro-5-hydroxy-2-methyl-7H-pyrrolo[3,4-c][1,2,4]triazolo[5,1-a]isoquinolin-7-one, a novel heterocyclic system. This unexpected result highlights the potential for discovering new reactions and scaffolds when exploring the chemistry of this compound derivatives.
Q4: Has the crystal structure of any this compound derivative been reported?
A: Yes, the crystal structure of 5-amino-1-(4-nitrophenyl)-[1,2,3]triazolo-[5,1-a]this compound (C17H10N6O2) has been determined using X-ray diffraction []. The compound crystallizes in the monoclinic system, space group C2/c.
Q5: Are there alternative synthetic routes to this compound derivatives being explored?
A: While copper(I)-catalyzed reactions are prominent, researchers are investigating other synthetic strategies. For instance, one study explores the synthesis and reactivity of 1-Hydrazinyl-5,6,7,8-tetrahydroisoquinolines, which could potentially be further elaborated to access diverse this compound derivatives [].
Q6: Have any studies investigated the use of this compound derivatives in the presence of other catalysts?
A: Research has demonstrated the synthesis of 5-amino-2,3-diphenylimidazo[2,1-a]isoquinolines using a copper/l-proline catalytic system in the presence of Cs2CO3 []. This example highlights the potential of exploring various catalytic conditions to access diverse this compound derivatives.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
